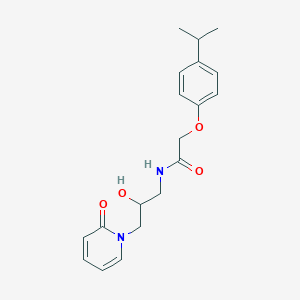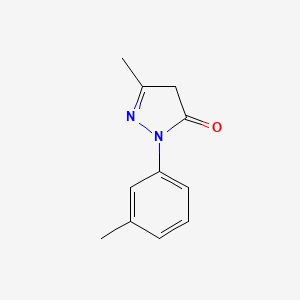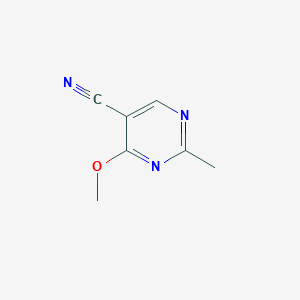
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound that has garnered interest across multiple scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction between 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanol and 2-(4-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at a temperature ranging from 0°C to room temperature, under anhydrous conditions to prevent unwanted hydrolysis.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors for enhanced control over reaction parameters and increased yield. The key steps would include careful control of reagent addition rates, precise temperature regulation, and efficient by-product removal. Solvent recycling and catalyst regeneration are also important considerations for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: The pyridinone moiety can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst, transforming it into a more saturated derivative.
Substitution: The phenoxy group allows for nucleophilic substitution reactions, where halides or other leaving groups can be replaced by various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Bases: Triethylamine, sodium hydroxide.
Major Products
Ketones and aldehydes from oxidation.
Saturated pyridinone derivatives from reduction.
Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is used as a building block in organic synthesis, allowing for the construction of more complex molecules through its diverse functional groups.
Biology
The compound has potential as a biochemical probe due to its ability to interact with enzymes and receptors, providing insights into biological processes at the molecular level.
Medicine
Research into its pharmacological properties suggests that it may have therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent, given its structural similarity to other biologically active molecules.
Industry
In industrial applications, the compound can be used as a precursor in the synthesis of advanced materials, such as polymers with specific functionalities.
Mechanism of Action
The biological activity of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide is believed to be mediated through its interaction with specific molecular targets. The hydroxyl and acetamide groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. Its interaction with cellular pathways can result in the inhibition of certain enzymatic functions or the activation of signaling cascades.
Comparison with Similar Compounds
Compared to similar compounds like 2-hydroxy-N-(4-isopropylphenyl)-acetamide and 3-(2-oxopyridin-1(2H)-yl)propan-1-ol, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-isopropylphenoxy)acetamide offers unique reactivity due to its combination of functional groups. This makes it more versatile in synthetic applications and potentially more effective in biological contexts.
List of Similar Compounds
2-hydroxy-N-(4-isopropylphenyl)-acetamide
3-(2-oxopyridin-1(2H)-yl)propan-1-ol
N-(2-hydroxyethyl)-2-(4-isopropylphenoxy)acetamide
Hope this breakdown satisfies your curiosity! Any other specific compound you need info on?
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(2)15-6-8-17(9-7-15)25-13-18(23)20-11-16(22)12-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBWLZHDAYRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2785183.png)


![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2785186.png)
![Benzyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2785187.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2785190.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785193.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2785194.png)
![1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2785195.png)
![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)
